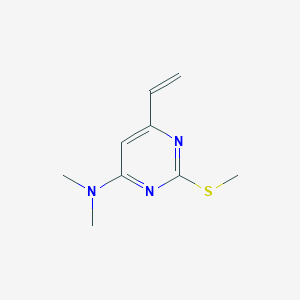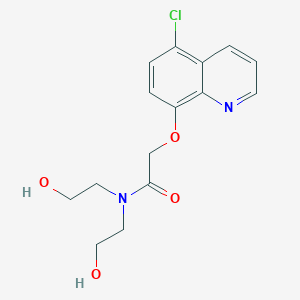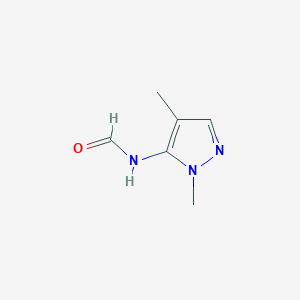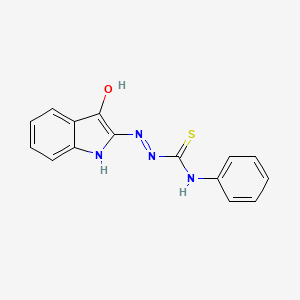
4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- is a heterocyclic compound with a pyrimidine core structure This compound is characterized by the presence of an ethenyl group at the 6-position, a dimethylamino group at the N-position, and a methylthio group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- can be achieved through several methods. One common approach involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions. Another method includes the transition metal-free cross-coupling reactions of halogenated pyrimidines with substituted anilines under acidic conditions . Additionally, microwave-assisted synthesis has been shown to be effective in reducing reaction times and improving yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted pyrimidines depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor with antiproliferative activity against cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of supramolecular networks for molecular recognition.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: This compound lacks the ethenyl and methylthio groups, making it less versatile in terms of chemical reactivity.
N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide: This compound has an acetamide group instead of the dimethylamino and methylthio groups, resulting in different chemical properties and applications.
Uniqueness
4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethenyl group allows for further functionalization, while the methylthio group enhances its lipophilicity and potential interactions with biological targets.
Propriétés
Numéro CAS |
920490-06-8 |
|---|---|
Formule moléculaire |
C9H13N3S |
Poids moléculaire |
195.29 g/mol |
Nom IUPAC |
6-ethenyl-N,N-dimethyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C9H13N3S/c1-5-7-6-8(12(2)3)11-9(10-7)13-4/h5-6H,1H2,2-4H3 |
Clé InChI |
AAXJIMWLUUMSLD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=C1)C=C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)

![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)


![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)


![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)


![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)

